

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of 3-Ethyl-4-methylpentanoic acid

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## Compound of Interest

Compound Name: 3-Ethyl-4-methylpentanoic acid

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-ethyl-4-methylpentanoic acid**. The data presented herein is based on predicted values and serves as a guide for the characterization of this and structurally related compounds. Understanding the NMR profile is crucial for confirming the chemical structure and purity of synthesized molecules in drug discovery and development. Carboxylic acids, such as **3-ethyl-4-methylpentanoic acid**, exhibit characteristic NMR signals that provide valuable structural information.<sup>[1][2][3][4][5][6]</sup>

## Predicted NMR Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3-ethyl-4-methylpentanoic acid**. These predictions are based on established chemical shift correlations and spin-spin coupling constants.

Structure of **3-Ethyl-4-methylpentanoic acid**:

## Table 1: Predicted $^1\text{H}$ NMR Data for 3-Ethyl-4-methylpentanoic acid

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ha (-COOH)	10.0 - 12.0	br s	-	1H
Hb (-CH <sub>2</sub> -COOH)	2.2 - 2.4	m	-	2H
Hc (-CH(Et)-)	1.8 - 2.0	m	-	1H
Hd (-CH(Me)2)	1.6 - 1.8	m	-	1H
He (-CH <sub>2</sub> -CH <sub>3</sub> )	1.3 - 1.5	m	~7.0	2H
Hf (-CH(CH <sub>3</sub> ) <sub>2</sub> )	0.9 - 1.0	d	~6.8	6H
Hg (-CH <sub>2</sub> -CH <sub>3</sub> )	0.8 - 0.9	t	~7.0	3H

br s = broad singlet, m = multiplet, d = doublet, t = triplet

**Table 2: Predicted <sup>13</sup>C NMR Data for 3-Ethyl-4-methylpentanoic acid**

Carbon	Chemical Shift ( $\delta$ , ppm)
C1 (-COOH)	178 - 182
C2 (-CH <sub>2</sub> -COOH)	35 - 40
C3 (-CH(Et)-)	45 - 50
C4 (-CH(Me)2)	30 - 35
C5 (-CH <sub>2</sub> -CH <sub>3</sub> )	25 - 30
C6 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	18 - 22
C7 (-CH <sub>2</sub> -CH <sub>3</sub> )	10 - 15

## Experimental Protocols

A detailed methodology for the NMR analysis of **3-ethyl-4-methylpentanoic acid** is provided below.

## Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of **3-ethyl-4-methylpentanoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

## <sup>1</sup>H NMR Spectroscopy

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: -2 to 13 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Temperature: 298 K.
- Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption line shapes.

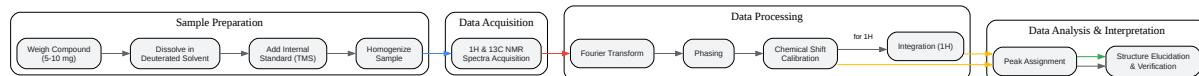
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate all signals to determine the relative proton ratios.

## 13C NMR Spectroscopy

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse Program: Standard proton-decoupled pulse sequence.
  - Spectral Width: 0 to 200 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.
  - Temperature: 298 K.
- Processing:
  - Apply a Fourier transform to the FID.
  - Phase the spectrum.
  - Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

## Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the 1H and 13C NMR analysis of **3-ethyl-4-methylpentanoic acid**.



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Caption: Workflow for NMR analysis of **3-Ethyl-4-methylpentanoic acid**.

## Conclusion

This application note provides a comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **3-ethyl-4-methylpentanoic acid**. The predicted spectral data, presented in clear tabular format, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and drug development. The provided workflow diagram further clarifies the logical steps involved in the NMR analysis process, from sample preparation to final structural confirmation.

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